molecular formula C13H10Br2 B12829368 Bis(2-bromophenyl)methane CAS No. 108882-48-0

Bis(2-bromophenyl)methane

Cat. No.: B12829368
CAS No.: 108882-48-0
M. Wt: 326.03 g/mol
InChI Key: HNRCLMRGWPGLIS-UHFFFAOYSA-N
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Description

Bis(2-bromophenyl)methane is an organic compound characterized by the presence of two bromophenyl groups attached to a central methane carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(2-bromophenyl)methane typically involves the reaction of 2-bromobenzyl chloride with a suitable base. One common method is the use of a palladium-catalyzed coupling reaction. For instance, bis(2-bromophenyl)methanols can undergo a palladium-catalyzed synthesis to form fluorenones in the presence of palladium acetate (Pd(OAc)2) and other reagents .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bis(2-bromophenyl)methane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Acetate (Pd(OAc)2): Used in palladium-catalyzed coupling reactions.

    Bases: Such as potassium carbonate (K2CO3) or sodium hydroxide (NaOH), which facilitate substitution reactions.

Major Products Formed

Scientific Research Applications

Bis(2-bromophenyl)methane has several scientific research applications, including:

Mechanism of Action

The mechanism of action for bis(2-bromophenyl)methane in chemical reactions often involves the activation of the bromophenyl groups by catalysts, leading to the formation of reactive intermediates. These intermediates can then undergo further transformations, such as coupling or oxidation, to form the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(2-bromophenyl)methane is unique due to the presence of bromine atoms, which confer distinct reactivity and chemical properties compared to similar compounds with different substituents. This makes it particularly useful in specific synthetic applications where the reactivity of bromine is advantageous.

Properties

CAS No.

108882-48-0

Molecular Formula

C13H10Br2

Molecular Weight

326.03 g/mol

IUPAC Name

1-bromo-2-[(2-bromophenyl)methyl]benzene

InChI

InChI=1S/C13H10Br2/c14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)15/h1-8H,9H2

InChI Key

HNRCLMRGWPGLIS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC2=CC=CC=C2Br)Br

Origin of Product

United States

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